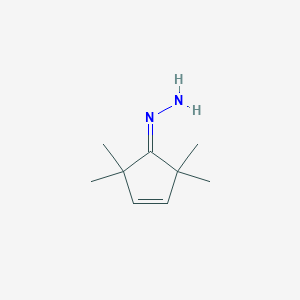
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine is a chemical compound known for its unique structure and reactivity It belongs to the class of hydrazones, which are compounds containing the functional group R1R2C=NNH2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine typically involves the reaction of 2,2,5,5-tetramethylcyclopentanone with hydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone. The reaction can be represented as follows:
2,2,5,5-Tetramethylcyclopentanone+Hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other nitrogen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazone group can participate in substitution reactions, where the nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base to deprotonate the hydrazone group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce amines.
科学研究应用
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex hydrazones and related compounds.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nitrogen-containing substrates.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine exerts its effects involves the interaction of the hydrazone group with various molecular targets. The nitrogen atoms in the hydrazone group can act as nucleophiles, participating in reactions with electrophilic centers in other molecules. This can lead to the formation of new bonds and the modification of existing molecular structures.
相似化合物的比较
Similar Compounds
(2,2,5,5-Tetramethylcyclopentanone): The precursor to (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine, with similar structural features but lacking the hydrazone group.
Hydrazones: A broad class of compounds with the general formula R1R2C=NNH2, sharing similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structural features, including the tetramethyl-substituted cyclopentene ring. This structure imparts specific reactivity and properties that distinguish it from other hydrazones and related compounds.
属性
CAS 编号 |
81396-37-4 |
|---|---|
分子式 |
C9H16N2 |
分子量 |
152.24 g/mol |
IUPAC 名称 |
(2,2,5,5-tetramethylcyclopent-3-en-1-ylidene)hydrazine |
InChI |
InChI=1S/C9H16N2/c1-8(2)5-6-9(3,4)7(8)11-10/h5-6H,10H2,1-4H3 |
InChI 键 |
ZYYBWVXOJNKZJG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC(C1=NN)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


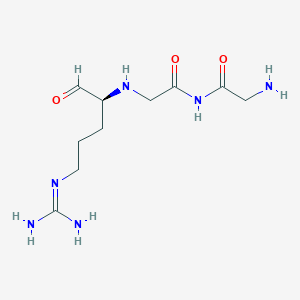
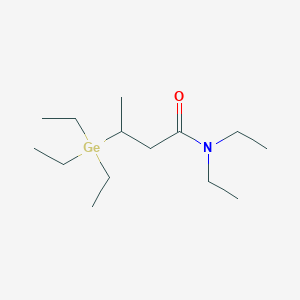

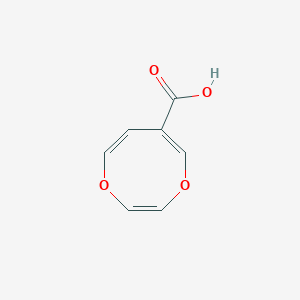
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
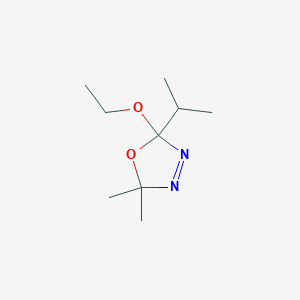
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
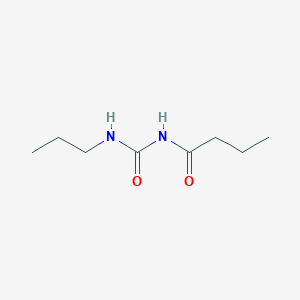
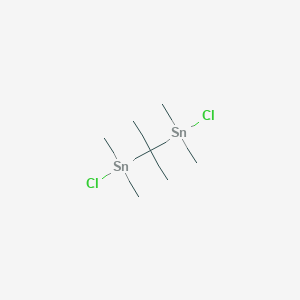
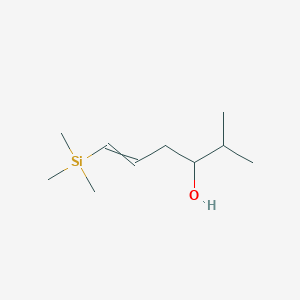
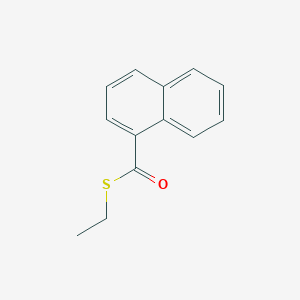
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
